

J-104129: Application Notes and Protocols for Bronchoconstriction Research

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Compound of Interest

Compound Name: J-104129

Cat. No.: B15574322

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Introduction

J-104129 is a potent and highly selective antagonist of the muscarinic M3 receptor.^{[1][2]} Its selectivity for the M3 receptor subtype over the M2 receptor makes it a valuable pharmacological tool for investigating the role of M3 receptors in physiological and pathological processes, particularly in the context of airway function. This document provides detailed application notes and experimental protocols for the use of **J-104129** in studying bronchoconstriction.

J-104129 competitively inhibits the binding of acetylcholine (ACh) to M3 receptors located on airway smooth muscle cells. This antagonism prevents the downstream signaling cascade that leads to muscle contraction and subsequent narrowing of the airways.^{[3][4][5]} Its high selectivity minimizes off-target effects on M2 receptors, which are involved in regulating heart rate.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **J-104129**, demonstrating its potency and selectivity.

Table 1: Receptor Binding Affinity of **J-104129**

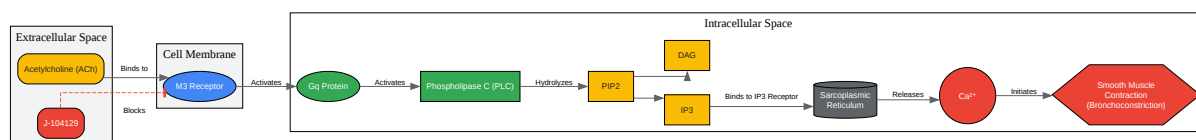
Receptor Subtype	Ki (nM)	Species	Reference
Human M3	4.2	Human	[1][2]
Human M1	19	Human	[2]
Human M2	490	Human	[1][2]

Table 2: Functional Antagonist Activity of **J-104129**

Parameter	Value	Tissue/Model	Species	Reference
KB (nM)	3.3	Isolated Trachea (M3)	Rat	[1][2]
KB (nM)	170	Right Atria (M2)	Rat	[2]
ED50 (mg/kg, p.o.)	0.58	ACh-induced Bronchoconstriction	Rat	[1]

Signaling Pathway of M3 Receptor-Mediated Bronchoconstriction and J-104129 Antagonism

The following diagram illustrates the signaling pathway initiated by acetylcholine binding to the M3 muscarinic receptor on airway smooth muscle cells, leading to bronchoconstriction, and the mechanism by which **J-104129** blocks this pathway.



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Figure 1. M3 muscarinic receptor signaling pathway in bronchoconstriction and its inhibition by **J-104129**.

Experimental Protocols

The following are detailed protocols for evaluating the effect of **J-104129** on bronchoconstriction in both in vitro and in vivo models.

Protocol 1: In Vitro Evaluation of J-104129 in Isolated Rat Trachea

This protocol is designed to determine the functional antagonist activity (KB value) of **J-104129** against acetylcholine-induced contractions in isolated rat tracheal rings.

Materials and Reagents:

- Male Wistar rats (200-250 g)
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
- Acetylcholine (ACh) chloride
- **J-104129**
- Carbogen gas (95% O₂, 5% CO₂)
- Organ bath system with isometric force transducers

Procedure:

- Tissue Preparation:
 - Euthanize a rat via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

- Carefully dissect the trachea and place it in a petri dish containing cold Krebs-Henseleit solution.
- Clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.
- Suspend the tracheal rings in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
- Connect one end of the ring to a fixed hook and the other to an isometric force transducer.
- Equilibration and Viability Check:
 - Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g. Replace the Krebs-Henseleit solution every 15 minutes.
 - After equilibration, induce a contraction with 60 mM KCl to check for tissue viability. Wash the tissues and allow them to return to baseline.
- Antagonist Incubation:
 - Add **J-104129** at the desired final concentration (e.g., 1, 3, 10, 30 nM) to the organ baths. For control rings, add the equivalent volume of vehicle.
 - Incubate the tissues with **J-104129** or vehicle for 30 minutes.
- Cumulative Concentration-Response Curve to Acetylcholine:
 - Generate a cumulative concentration-response curve for ACh by adding it to the organ baths in a stepwise manner (e.g., from 10^{-9} M to 10^{-3} M).
 - Record the contractile response after each addition of ACh until a maximal response is achieved.
- Data Analysis:
 - Express the contractile responses as a percentage of the maximal contraction induced by ACh in the control rings.

- Plot the concentration-response curves for ACh in the absence and presence of different concentrations of **J-104129**.
- Calculate the pA2 value using a Schild plot analysis to determine the KB of **J-104129**.

Protocol 2: In Vivo Evaluation of J-104129 on Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats

This protocol is designed to assess the in vivo efficacy (ED50) of orally administered **J-104129** in antagonizing ACh-induced bronchoconstriction.

Materials and Reagents:

- Male Sprague-Dawley rats (250-300 g)
- Anesthetic (e.g., a combination of ketamine and xylazine, or urethane)
- **J-104129**
- Acetylcholine (ACh) chloride
- Saline solution
- Tracheal cannula
- Ventilator
- System for measuring lung resistance and dynamic compliance (e.g., whole-body plethysmography for anesthetized animals)

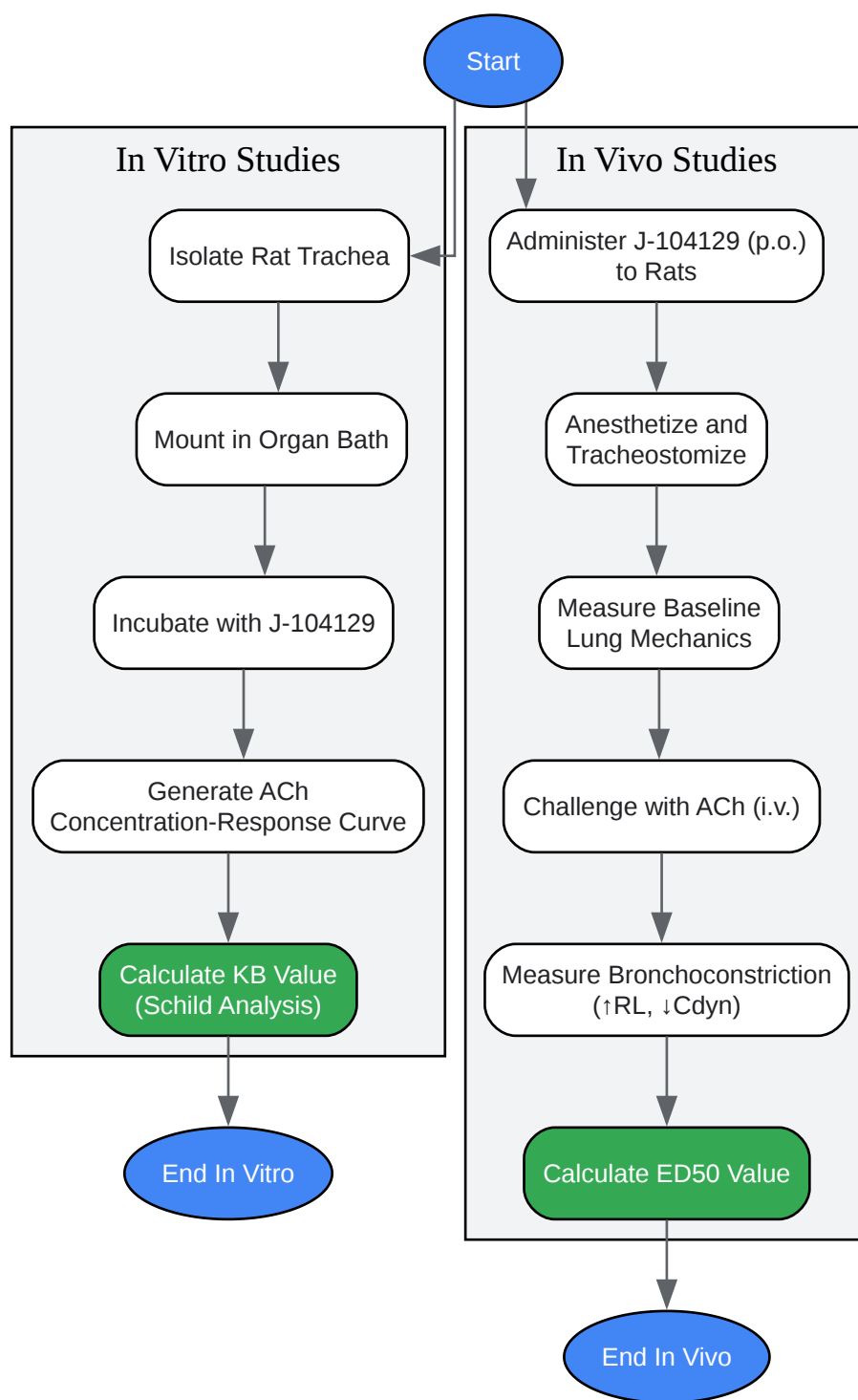
Procedure:

- Animal Preparation and Anesthesia:
 - Administer **J-104129** orally (p.o.) at various doses (e.g., 0.1, 0.3, 1, 3 mg/kg) or vehicle to different groups of rats. The compound is typically administered 1-2 hours before the ACh challenge.

- Anesthetize the rats with an appropriate anesthetic. Ensure a stable level of anesthesia throughout the experiment.
- Perform a tracheotomy and insert a cannula into the trachea.
- Connect the animal to a ventilator and ventilate with an appropriate tidal volume and frequency.
- Measurement of Bronchoconstriction:
 - Place the anesthetized and ventilated rat in a whole-body plethysmograph to measure changes in lung mechanics.
 - Record baseline values for lung resistance (RL) and dynamic compliance (Cdyn).
- Acetylcholine Challenge:
 - Administer a bolus intravenous (i.v.) injection of ACh (e.g., 10 µg/kg) to induce bronchoconstriction.
 - Continuously monitor and record the changes in RL and Cdyn. The peak increase in RL and decrease in Cdyn are used as measures of bronchoconstriction.
- Data Analysis:
 - Calculate the percentage inhibition of the ACh-induced increase in RL for each dose of **J-104129** compared to the vehicle-treated group.
 - Plot the dose-response curve for **J-104129**'s inhibitory effect.
 - Calculate the ED50 value, which is the dose of **J-104129** that produces 50% of the maximal inhibition of the ACh-induced bronchoconstriction.

Experimental Workflow

The following diagram outlines the general experimental workflow for characterizing the bronchoconstrictive effects of **J-104129**.



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Figure 2. General experimental workflow for evaluating **J-104129** in bronchoconstriction models.

Conclusion

J-104129 is a powerful tool for studying M3 muscarinic receptor function in the airways. Its high potency and selectivity allow for precise investigation of M3-mediated bronchoconstriction. The protocols provided here offer a framework for researchers to utilize **J-104129** in both in vitro and in vivo settings to further understand the pathophysiology of obstructive airway diseases and to evaluate novel therapeutic strategies.

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